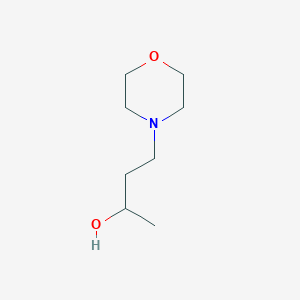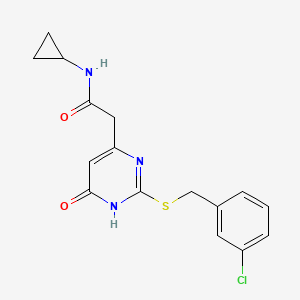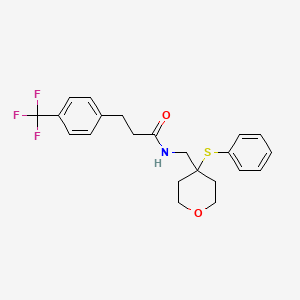
2-(4-acetylphenoxy)-N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-acetylphenoxy)-N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)acetamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known by the chemical name MRTX849. In
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Research on pyrimidinone and oxazinone derivatives fused with thiophene rings indicates significant antimicrobial activities against various bacterial and fungal strains, comparable to reference drugs like streptomycin and fusidic acid. This highlights the compound's potential in developing new antimicrobial agents (Hossan et al., 2012).
Anti-inflammatory and Analgesic Properties
Derivatives of similar compounds have shown promising anti-inflammatory and analgesic activities in experimental models. For instance, novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone exhibited significant COX-1/COX-2 inhibitory activity, along with analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020). Additionally, novel quinazolinone derivatives have been identified with anti-inflammatory and analgesic properties, indicating the therapeutic potential of these compounds (Mosaad et al., 2010).
Antiepileptic Activity
(S)-alpha-ethyl-2-oxopyrrolidine acetamide, a pyrrolidone acetamide derivative, has been approved as an add-on treatment for refractory partial-onset seizures, highlighting the potential of similar compounds in epilepsy treatment (Kenda et al., 2004).
GPR119 Agonist for Diabetes Treatment
Fused-pyrimidine derivatives have been discovered as potent GPR119 agonists, offering a new avenue for the treatment of type 2 diabetes mellitus. These compounds demonstrate significant agonistic activity and improve glucose tolerance, underscoring their potential therapeutic utility (Negoro et al., 2012).
Eigenschaften
IUPAC Name |
2-(4-acetylphenoxy)-N-[2-(6-piperidin-1-ylpyrimidin-4-yl)oxyethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4/c1-16(26)17-5-7-18(8-6-17)29-14-20(27)22-9-12-28-21-13-19(23-15-24-21)25-10-3-2-4-11-25/h5-8,13,15H,2-4,9-12,14H2,1H3,(H,22,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHPGKQDRSPMPRS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC(=O)NCCOC2=NC=NC(=C2)N3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-({1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide](/img/structure/B2392521.png)
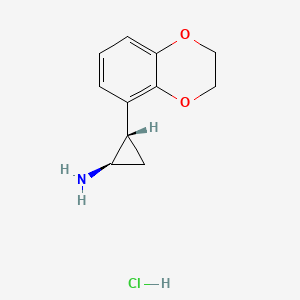
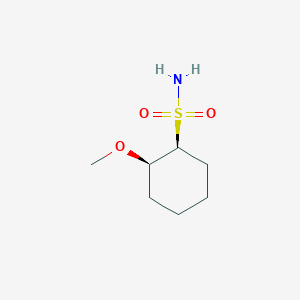


![N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B2392530.png)
![Ethyl [1,2,4]triazolo[4,3-c]pyrimidine-3-carboxylate](/img/structure/B2392531.png)
![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2392533.png)
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2392534.png)
